5-(adamantan-1-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(adamantan-1-yl)-1H-pyrazol-3-amine is a compound that features an adamantane moiety attached to a pyrazole ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. The combination of these two structures imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(adamantan-1-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of Adamantane Derivative: The starting material, adamantane, is functionalized to introduce a reactive group, such as a halide or a hydroxyl group.
Coupling with Pyrazole: The functionalized adamantane is then coupled with a pyrazole derivative under suitable conditions. This step often involves the use of a base and a coupling agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(adamantan-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the adamantane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the pyrazole ring or the adamantane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
5-(adamantan-1-yl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(adamantan-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and enhances lipophilicity, facilitating the compound’s interaction with lipid membranes and hydrophobic pockets in proteins. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules, influencing their activity and function. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine: This compound features a thiadiazole ring instead of a pyrazole ring, offering different chemical and biological properties.
1-(adamantan-1-yl)-3-(1H-pyrazol-4-yl)urea: This compound includes a urea linkage, which can influence its reactivity and biological activity.
2-(adamantan-1-yl)-1H-indole-3-carboxamide: Featuring an indole ring, this compound has distinct properties compared to pyrazole derivatives.
Uniqueness
5-(adamantan-1-yl)-1H-pyrazol-3-amine is unique due to the combination of the adamantane and pyrazole moieties. This combination imparts a balance of stability, lipophilicity, and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
5-(1-adamantyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7H2,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDOAENFCVMKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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